molecular formula C27H34N2O11 B12327039 Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Cat. No.: B12327039
M. Wt: 562.6 g/mol
InChI Key: NVUHVENKCFNJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[118002,1004,9015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl groups, oxido functionalities, and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[118002,1004,9

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, high-pressure conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxido functionalities.

    Reduction: Reduction reactions can be used to modify the hydroxyl groups.

    Substitution: Substitution reactions can occur at specific positions on the pentacyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction can produce derivatives with modified hydroxyl functionalities.

Scientific Research Applications

Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: These compounds share some structural similarities with the pentacyclic core and hydroxyl functionalities.

    Glycosides: Compounds with similar sugar moieties and hydroxyl groups.

    Polyphenols: Known for their multiple hydroxyl groups and bioactive properties.

Uniqueness

What sets Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate apart is its intricate pentacyclic structure combined with multiple functional groups, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H34N2O11

Molecular Weight

562.6 g/mol

IUPAC Name

methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

InChI

InChI=1S/C27H34N2O11/c1-37-25(35)15-11-38-26(40-27-24(34)23(33)22(32)19(10-31)39-27)20-14(15)8-17-21-13(6-7-29(17,36)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3

InChI Key

NVUHVENKCFNJQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(C2C1CC3C4=C(CC[N+]3(C2CO)[O-])C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.